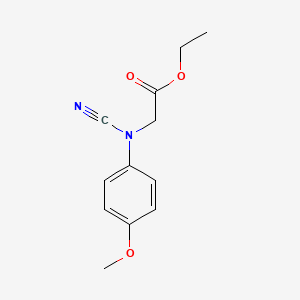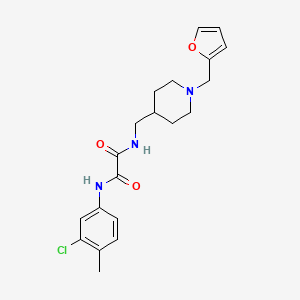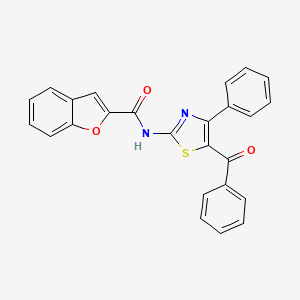
Ethyl 2-(N-cyano-4-methoxyanilino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(N-cyano-4-methoxyanilino)acetate is an organic compound with the molecular formula C12H14N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of an ethyl ester group, a cyano group, and a methoxy-substituted aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(N-cyano-4-methoxyanilino)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxyaniline under appropriate conditions. One common method is the direct treatment of ethyl cyanoacetate with 4-methoxyaniline without solvent at room temperature, which affords the target compound . Another method involves stirring the reactants at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(N-cyano-4-methoxyanilino)acetate can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide moiety can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out under basic conditions.
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used, often in the presence of a base or a catalyst.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which can have significant biological activity. For example, the condensation of this compound with aromatic aldehydes can yield various substituted pyridines or quinolines .
Aplicaciones Científicas De Investigación
Ethyl 2-(N-cyano-4-methoxyanilino)acetate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Ethyl 2-(N-cyano-4-methoxyanilino)acetate and its derivatives often involves interactions with specific molecular targets. For instance, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The cyano and methoxy groups play crucial roles in binding to the active sites of these targets, enhancing the compound’s efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler analog that lacks the methoxyaniline moiety and is used in similar synthetic applications.
Methyl cyanoacetate: Similar to Ethyl cyanoacetate but with a methyl ester group instead of an ethyl ester group.
N-(4-methoxyphenyl)cyanoacetamide: Similar to Ethyl 2-(N-cyano-4-methoxyanilino)acetate but without the ester group.
Uniqueness
This compound is unique due to the presence of both the cyano and methoxy groups, which confer specific reactivity and biological activity.
Propiedades
IUPAC Name |
ethyl 2-(N-cyano-4-methoxyanilino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-17-12(15)8-14(9-13)10-4-6-11(16-2)7-5-10/h4-7H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFJJMESDUUGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C#N)C1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Iodo-5-methyl-pyrrolo[2,3-b]pyrazine](/img/structure/B2385116.png)



![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2385121.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385126.png)

![1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2385132.png)
